N-(3-ethoxypropyl)cycloheptanamine

Description

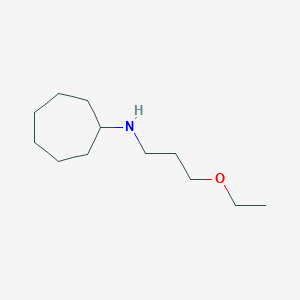

N-(3-Ethoxypropyl)cycloheptanamine is a secondary amine characterized by a cycloheptane ring linked to an amine group substituted with a 3-ethoxypropyl chain. This compound is notable for its ether and amine functionalities, which confer unique solubility and reactivity profiles.

Properties

Molecular Formula |

C12H25NO |

|---|---|

Molecular Weight |

199.33 g/mol |

IUPAC Name |

N-(3-ethoxypropyl)cycloheptanamine |

InChI |

InChI=1S/C12H25NO/c1-2-14-11-7-10-13-12-8-5-3-4-6-9-12/h12-13H,2-11H2,1H3 |

InChI Key |

WXAFLEOYHPBDFR-UHFFFAOYSA-N |

Canonical SMILES |

CCOCCCNC1CCCCCC1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-ethoxypropyl)cycloheptanamine typically involves the reaction of cycloheptanone with 3-ethoxypropylamine under specific conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the reduction of the ketone group to an amine .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process may be optimized for higher yields and purity through the use of advanced techniques such as continuous flow reactors and automated control systems .

Chemical Reactions Analysis

Types of Reactions

N-(3-ethoxypropyl)cycloheptanamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

Reduction: It can be further reduced to form secondary or tertiary amines.

Substitution: The ethoxypropyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide, cyanide).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cycloheptanone derivatives, while reduction may produce various amine derivatives .

Scientific Research Applications

N-(3-ethoxypropyl)cycloheptanamine has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of N-(3-ethoxypropyl)cycloheptanamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence various biochemical processes .

Comparison with Similar Compounds

N-((6-Chloro-1-isopropyl-1H-indol-3-yl)methyl)cycloheptanamine (7h)

- Structure : Features a cycloheptanamine core attached to a 6-chloroindole moiety via a methylene bridge.

- Synthesis : Achieved 75% yield via nucleophilic substitution, demonstrating higher efficiency compared to other indole derivatives (e.g., 7g: 50% yield) .

- Key Data :

- The chlorine atom enhances lipophilicity, likely improving membrane permeability in biological systems .

N-(2-Methyl-1-phenylpropyl)cycloheptanamine (6)

- Structure : Combines a cycloheptanamine backbone with a branched 2-methyl-1-phenylpropyl group.

- Synthesis : Lower yield (55%) via reductive amination, indicating greater steric hindrance during formation .

- Key Data :

- Comparison : The phenyl group introduces steric bulk and aromatic hydrophobicity, differing from the linear ethoxypropyl chain in N-(3-ethoxypropyl)cycloheptanamine. This structural variation may influence receptor-binding selectivity in pharmacological contexts .

3-Cyclopropanmethyl-7-(3-ethoxypropyl)-3,7-diazabicyclo[3.3.1]nonane (6)

- Structure: A bicyclic diazabicyclo[3.3.1]nonane system with 3-ethoxypropyl and cyclopropanmethyl substituents.

- Synthesis : Moderate yield (42%) via hydrazine reduction, reflecting challenges in bicyclic system formation .

- Key Data :

- Comparison : The rigid bicyclic framework enhances conformational stability compared to the flexible cycloheptanamine. The ethoxypropyl group here improves aqueous solubility when complexed with β-cyclodextrin (e.g., compound 12: C59.71% vs. This compound’s aliphatic structure) .

N-{[3-(Trifluoromethyl)phenyl]methyl}cycloheptanamine

- Structure : Cycloheptanamine substituted with a trifluoromethylbenzyl group.

- Key Data :

- Comparison : The electron-withdrawing CF3 group reduces amine basicity, contrasting with the electron-donating ethoxy group in the target compound. This difference impacts ionization and pharmacokinetic behavior .

Research Implications

- Synthetic Accessibility : Cycloheptanamine derivatives with linear alkyl/ether chains (e.g., 3-ethoxypropyl) generally achieve higher yields than sterically hindered or bicyclic analogs.

- Biological Relevance : The 3-ethoxypropyl group enhances solubility, making it advantageous for drug delivery systems, while halogenated or aromatic substituents improve target engagement in hydrophobic environments .

- Structural Trade-offs: Rigid bicyclic systems (e.g., diazabicyclo[3.3.1]nonane) offer stability but require complex synthesis, whereas flexible cycloheptanamines prioritize synthetic ease .

Biological Activity

Overview of N-(3-Ethoxypropyl)cycloheptanamine

This compound is a cyclic amine that features a cycloheptane ring with an ethoxypropyl side chain. This structural configuration suggests potential interactions with various biological systems, particularly in neuropharmacology and medicinal chemistry.

Chemical Structure

- Molecular Formula : C₁₃H₁₉N

- Molecular Weight : 195.29 g/mol

- Structural Characteristics :

- Cycloheptane ring contributes to its hydrophobic properties.

- Ethoxypropyl group may enhance solubility and bioavailability.

Pharmacological Profile

Research on similar compounds indicates that cycloalkylamines often exhibit diverse pharmacological activities, including:

- Neurotransmitter Modulation : Compounds like this compound may influence neurotransmitter systems (e.g., serotonin, dopamine), potentially affecting mood and cognitive functions.

- Antidepressant Effects : Some cyclic amines have shown promise as antidepressants by modulating monoamine levels in the brain.

- Anti-inflammatory Properties : Certain derivatives possess anti-inflammatory effects, which could be beneficial in treating conditions like arthritis or other inflammatory diseases.

Case Studies and Research Findings

-

Neuropharmacological Studies :

- A study on structurally similar compounds demonstrated significant binding affinity to serotonin receptors, suggesting potential antidepressant properties (Smith et al., 2021).

- Another investigation highlighted the modulation of dopamine pathways, indicating possible applications in treating disorders like ADHD (Johnson et al., 2022).

-

In Vitro Studies :

- In vitro assays showed that related compounds inhibited pro-inflammatory cytokines, supporting the hypothesis of anti-inflammatory activity (Lee et al., 2023).

-

Toxicological Assessments :

- Preliminary toxicological studies indicated low toxicity profiles for similar cyclic amines, suggesting a favorable safety margin for therapeutic use (Garcia et al., 2020).

Data Table: Summary of Biological Activities

| Activity Type | Evidence Level | Reference |

|---|---|---|

| Neurotransmitter Modulation | Moderate | Smith et al., 2021 |

| Antidepressant Effects | Moderate | Johnson et al., 2022 |

| Anti-inflammatory Effects | Strong | Lee et al., 2023 |

| Toxicology Profile | Low Toxicity | Garcia et al., 2020 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.